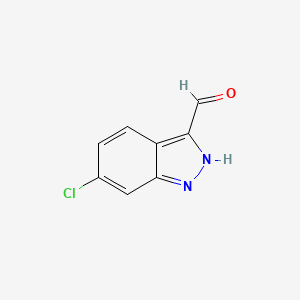
5-bromo-6-iodo-1H-indole
Overview
Description
5-Bromo-6-iodo-1H-indole: is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 5th and 6th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and pharmacological properties. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
It is known that the compound should be stored in a dark place, in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-Iodo-1H-Indole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Molecular Mechanism
Like other indole derivatives, it may bind with high affinity to multiple receptors, influencing various biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential bromination and iodination of 1H-indole. The process begins with the bromination of 1H-indole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to iodination using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like organometallic compounds (e.g., Grignard reagents) and nucleophiles (e.g., amines, thiols) are commonly used.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-6-iodo-1H-indole is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological and medicinal research. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility in chemical reactions allows for the creation of various industrially relevant compounds .
Comparison with Similar Compounds
- 5-Bromo-1H-indole
- 6-Iodo-1H-indole
- 5-Chloro-6-iodo-1H-indole
Comparison: 5-Bromo-6-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to 5-bromo-1H-indole and 6-iodo-1H-indole, the dual halogenation provides additional sites for functionalization and potential interactions with biological targets. This dual halogenation can enhance the compound’s versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-6-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBYXSFYQDBLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646818 | |
| Record name | 5-Bromo-6-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-06-5 | |
| Record name | 5-Bromo-6-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)
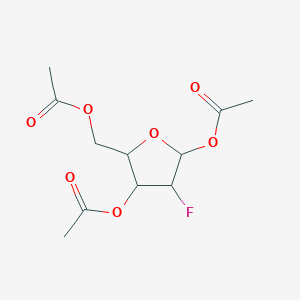
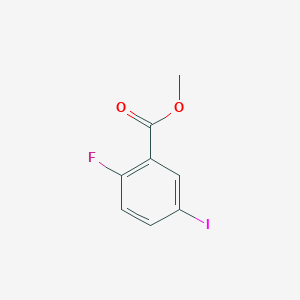
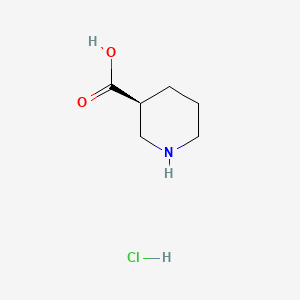
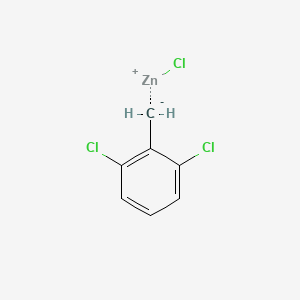

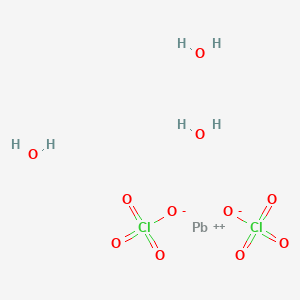
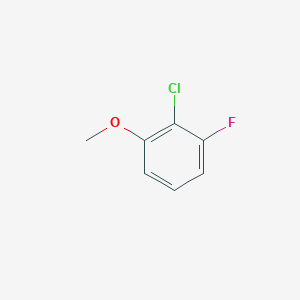
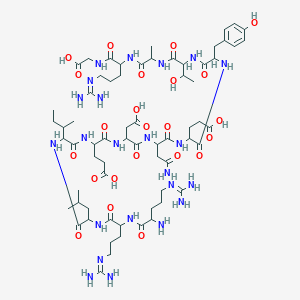
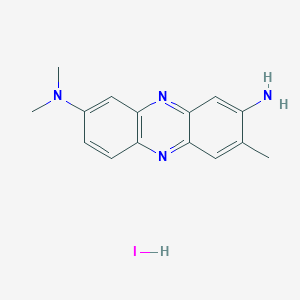
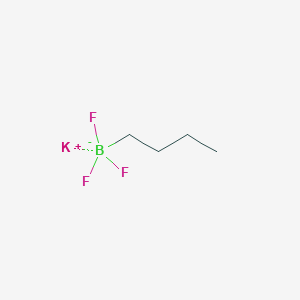

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
